3'-Chloroacetanilide
Overview
Description
3’-Chloroacetanilide: is an organic compound with the molecular formula C8H8ClNO. It is a derivative of acetanilide, where a chlorine atom is substituted at the meta position of the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’-Chloroacetanilide can be synthesized through the reaction of 3-chloroaniline with acetic anhydride. The reaction typically occurs under mild conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of 3’-Chloroacetanilide often involves the use of acid chlorides under metal-free neutral conditions. This method is advantageous due to its eco-friendly nature and ease of product isolation .
Chemical Reactions Analysis
Types of Reactions: 3’-Chloroacetanilide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the phenyl ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as bromide, iodide, and thiol groups.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted acetanilides depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of 3’-Chloroacetanilide.
Scientific Research Applications
3’-Chloroacetanilide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of herbicides and other agrochemicals
Mechanism of Action
The mechanism of action of 3’-Chloroacetanilide involves the inhibition of long-chain fatty acid biosynthesis. This inhibition affects cell division and protein synthesis, leading to the death of susceptible organisms. The compound targets specific enzymes involved in these pathways .
Comparison with Similar Compounds
- 2-Chloroacetanilide
- 4-Chloroacetanilide
- N-Phenyl-2-chloroacetamide
Comparison: 3’-Chloroacetanilide is unique due to the position of the chlorine atom on the phenyl ring. This positional difference can significantly affect the compound’s reactivity and biological activity compared to its isomers .
Properties
IUPAC Name |
N-(3-chlorophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-6(11)10-8-4-2-3-7(9)5-8/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUQHCOAOLLHIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060420 | |
Record name | Acetamide, N-(3-chlorophenyl)- | |
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Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] Off-white or beige granules; [Alfa Aesar MSDS] | |
Record name | m-Chloroacetanilide | |
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Solubility |
READILY SOL IN ALC, BENZENE, CARBON DISULFIDE; VERY SLIGHTLY SOL IN PETROLEUM ETHER, SLIGHTLY SOL IN WATER | |
Record name | M-CHLOROACETANILIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1409 | |
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Vapor Pressure |
0.0000963 [mmHg] | |
Record name | m-Chloroacetanilide | |
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Color/Form |
NEEDLES FROM 50% GLACIAL ACETIC ACID | |
CAS No. |
588-07-8 | |
Record name | N-(3-Chlorophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=588-07-8 | |
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Record name | m-Chloroacetanilide | |
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Record name | 3'-Chloroacetanilide | |
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Record name | 3'-Chloroacetanilide | |
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Record name | Acetamide, N-(3-chlorophenyl)- | |
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Record name | Acetamide, N-(3-chlorophenyl)- | |
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Record name | 3'-chloroacetanilide | |
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Record name | M-CHLOROACETANILIDE | |
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Record name | M-CHLOROACETANILIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1409 | |
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Melting Point |
77-78 °C | |
Record name | M-CHLOROACETANILIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1409 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3'-Chloroacetanilide formed in biological systems?
A: this compound is primarily formed as a metabolite of certain xenobiotics. For instance, it is a biotransformation product of 3-chloroaniline, a compound found in various pesticides and industrial chemicals. Research shows that guppies exposed to 3-chloroaniline produce this compound, demonstrating the acetylation reaction occurring in fish. [] Similarly, rat hepatocytes metabolize 3-chloronitrobenzene into this compound, highlighting the compound's role in xenobiotic detoxification. []
Q2: What is the significance of studying this compound formation in drug metabolism?
A: While not a drug itself, understanding the formation and fate of this compound is crucial when studying the metabolism of drugs that produce 3-chloroaniline as a metabolite. For example, Chlorpropham (CIPC), a widely used herbicide, is metabolized in rat hepatocytes, yielding 3-chloroaniline as a minor metabolite, which can be further transformed into this compound. [, ] This knowledge helps predict potential drug interactions and assess the toxicological profile of parent compounds.
Q3: Are there any analytical techniques specifically used to detect and quantify this compound?
A: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods is commonly employed to quantify this compound. In studies investigating Chlorpropham metabolism, researchers successfully utilized reverse-phase HPLC to separate and quantify this compound alongside other metabolites in rat hepatocyte incubations. [] This technique allows for sensitive detection and accurate quantification of the compound in biological matrices.
Q4: What are the potential environmental impacts of this compound?
A: Although limited research directly addresses the environmental fate and ecotoxicological effects of this compound, its presence as a metabolite of various environmental contaminants like 3-chloroaniline raises concerns. [] Further research is needed to elucidate its persistence, bioaccumulation potential, and effects on aquatic and terrestrial organisms. This information is crucial for developing effective environmental monitoring programs and mitigation strategies.
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